molecular formula C10H9N3O B15331650 1-(3-Aminoquinoxalin-2-yl)ethan-1-one

1-(3-Aminoquinoxalin-2-yl)ethan-1-one

Katalognummer: B15331650
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: AQAMMSIZJFWQQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminoquinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a molecular formula of C10H9N3O and a molecular weight of 187.20 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically occurs under acidic or basic conditions and can be catalyzed by various agents .

Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic reactions. These methods are favored for their cost-effectiveness, environmental friendliness, and high selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and pharmacological activities .

Wissenschaftliche Forschungsanwendungen

1-(3-Aminoquinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit alpha-glucosidase, which is involved in carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 3-position and ethanone group at the 1-position make it a versatile intermediate for the synthesis of various bioactive compounds .

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

1-(3-aminoquinoxalin-2-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3,(H2,11,13)

InChI-Schlüssel

AQAMMSIZJFWQQV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.